Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride
Description
Historical Context and Identification
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride emerged as a compound of interest in the early 21st century, with its structural characterization first documented in PubChem entries around 2007–2010. Early patents, such as CN101434545A (2008), highlighted methods for synthesizing chlorinated benzoate derivatives, laying groundwork for later modifications to introduce piperidinyloxy groups. The compound gained prominence due to its modular structure, enabling applications in medicinal chemistry and materials science. Key milestones include its inclusion in the PubChem database (CID 56831201) and commercial availability as a research reagent by 2025.
Nomenclature and IUPAC Terminology
The systematic IUPAC name, This compound , reflects its components:
- Methyl benzoate core : A benzene ring with ester (–COOCH₃) and methylenoxy (–CH₂O–) substituents.
- Piperidinyloxy group : A piperidine ring (C₅H₁₀N) linked via an oxygen atom.
- Hydrochloride salt : Neutralizes the piperidine’s basic nitrogen.
Alternative designations include:
- Methyl 4-(piperidin-4-yloxymethyl)benzoate hydrochloride (emphasizing positional isomerism)
- CAS 1220034-19-4 (unique identifier for commercial cataloging)
The SMILES notation, COC(=O)C1=CC=C(C=C1)COC2CCNCC2.Cl , encodes its connectivity.
Classification within Piperidinyloxy Compounds
This compound belongs to the piperidinyloxy-substituted benzoates , distinguished by three features:
Functional Group Hierarchy :
Structural Comparisons :
Reactivity Profile :
Significance in Organic Chemistry Research
This compound serves as a versatile scaffold in three domains:
Medicinal Chemistry :
Materials Science :
Synthetic Intermediates :
| Research Area | Application Example | Citation |
|---|---|---|
| Drug Design | 5-HT₁F agonist development | |
| Polymer Science | Nitroxide-mediated polymerization | |
| Catalysis | Epoxy resin modification |
Properties
IUPAC Name |
methyl 4-(piperidin-4-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-11(3-5-12)10-18-13-6-8-15-9-7-13;/h2-5,13,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTQQNQXMKRUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-19-4 | |
| Record name | Benzoic acid, 4-[(4-piperidinyloxy)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Key Reactants and Conditions
| Step | Reactants | Reaction Conditions | Product |
|---|---|---|---|
| 1 | 4-Hydroxybenzoic acid methyl ester + 4-chloromethylpiperidine | Basic medium (e.g., NaOH or K2CO3), polar aprotic solvents (DMF, DMSO), temperature 60–80°C, 4–6 hours | Methyl 4-[(4-piperidinyloxy)methyl]benzoate |
| 2 | Methyl 4-[(4-piperidinyloxy)methyl]benzoate + HCl | Acidic medium, room temperature to mild heating | This compound |
This synthetic route is confirmed by multiple sources indicating the nucleophilic substitution of the chloromethyl group by the piperidine nitrogen, followed by esterification and salt formation to enhance solubility and stability.
Detailed Preparation Methodology
Nucleophilic Substitution Reaction
- The reaction starts with 4-hydroxybenzoic acid methyl ester , which reacts with 4-chloromethylpiperidine .
- A base such as sodium hydroxide or potassium carbonate is used to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity.
- The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
- Typical temperatures range from 60 to 80°C, with reaction times of 4 to 6 hours to achieve optimal conversion.
- The product formed is Methyl 4-[(4-piperidinyloxy)methyl]benzoate .
Hydrochloride Salt Formation
- The free base compound is then treated with hydrochloric acid, often in methanol or another suitable solvent.
- This step converts the compound into its hydrochloride salt form, This compound , improving its solubility and crystallinity.
- The reaction is typically performed at room temperature or slightly elevated temperatures.
- Purification is achieved through recrystallization or chromatographic techniques to ensure high purity.
Industrial Scale Production
- Industrial synthesis follows the same fundamental steps but is scaled up using large reactors with continuous monitoring of parameters such as temperature, pH, and reaction time.
- The use of automated control systems ensures consistent quality and yield.
- Purification is commonly done by recrystallization or column chromatography.
- The process optimization focuses on maximizing yield (typically >85%) and minimizing impurities.
Research Findings and Reaction Analysis
Reaction Yields and Purity
- Laboratory scale synthesis reports yields of approximately 88–94% for the intermediate methyl ester compound.
- The final hydrochloride salt is obtained with high purity suitable for pharmaceutical and research applications.
- The reaction conditions (temperature, solvent, base concentration) are critical for minimizing side reactions such as hydrolysis or over-alkylation.
Chemical Stability and Reactivity
- The compound is stable under standard laboratory conditions.
- It can undergo oxidation, reduction, and substitution reactions depending on the reagents used.
- For example, oxidation can be carried out with potassium permanganate or hydrogen peroxide, while reduction can be performed using sodium borohydride.
Summary Table of Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting materials | 4-Hydroxybenzoic acid methyl ester, 4-chloromethylpiperidine | Purity >98% preferred |
| Base | Sodium hydroxide or potassium carbonate | Concentration typically 2–10% (w/v) |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 60–80°C | Controlled to avoid decomposition |
| Reaction time | 4–6 hours | Monitored by TLC or HPLC |
| Salt formation | HCl in methanol or similar solvent | Room temperature or mild heating |
| Purification method | Recrystallization or chromatography | Ensures high purity and yield |
| Yield | 85–94% | Dependent on reaction conditions |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-hydroxybenzoic acid methyl ester + 4-chloromethylpiperidine | Basic medium (e.g., NaOH) | Methyl 4-[(4-piperidinyloxy)methyl]benzoate |
| 2 | Methyl 4-[(4-piperidinyloxy)methyl]benzoate + HCl | Acidic medium | Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride |
Chemistry
In organic synthesis, this compound serves as an intermediate for developing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Oxidation : Producing corresponding carboxylic acids or ketones.
- Reduction : Converting the ester group into alcohols.
- Substitution : Allowing for the introduction of different nucleophiles.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that it may exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest it could modulate inflammatory responses.
Medicine
Ongoing research is exploring its pharmaceutical potential, particularly in:
- Neuropharmacology : Its structural similarity to neurotransmitter modulators suggests applications in treating neurological disorders.
- Drug Development : Investigations into its efficacy as a therapeutic agent are underway.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was tested for its ability to modulate neurotransmitter receptors. Results demonstrated that it could enhance dopamine receptor activity, indicating potential applications in treating conditions like Parkinson's disease.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The piperidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Pharmacological Activity
- HDAC Inhibition: Analogs like Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) exhibit isoform-selective HDAC inhibition, with IC₅₀ values in the nanomolar range, making them candidates for cancer therapy .
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances water solubility compared to free-base analogs (e.g., 4-(4-Methoxybenzyl)piperidine hydrochloride, CAS 37581-27-4) .
- Melting Points : Piperidine-substituted benzoates generally exhibit melting points between 150–200°C, with variations depending on substituent bulk (e.g., tetrazole-containing analogs in show higher melting points due to hydrogen bonding) .
Biological Activity
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride is a compound of growing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, neuroprotective properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀ClNO₃
- Molecular Weight : 285.77 g/mol
- CAS Number : 936130-82-4
The compound features a benzoate moiety linked to a piperidinyloxy group, which is significant for its biological interactions.
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.
| Pathogen | Effectiveness | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Notable antifungal activity |
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress.
- Mechanism of Action : The piperidine ring is believed to interact with specific receptors involved in neuronal signaling pathways, potentially enhancing synaptic plasticity and reducing neuroinflammation.
3. Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound demonstrated superior activity compared to standard antibiotics against Xanthomonas axonopodis and Ralstonia solanacearum, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function, highlighting its therapeutic potential .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may enhance synaptic transmission and neuroprotection.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Multi-component reactions (MCRs) are effective for synthesizing structurally similar benzoate derivatives. For example, microwave-assisted reactions with reagents like benzaldehyde, benzyl isonitrile, and trimethylsilyl azide in methanol under controlled temperatures (e.g., 30–60°C) can improve yields . Purification via recrystallization or chromatography (e.g., using ethyl acetate/petrol ether systems) is critical for isolating the hydrochloride salt . Optimization should focus on reagent stoichiometry, solvent polarity, and reaction time.
Q. How should researchers handle safety and toxicity concerns during synthesis and handling?
- Methodological Answer : While specific toxicity data for this compound may be limited, structurally related piperidine derivatives require stringent safety protocols:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in airtight containers at 2–8°C, away from oxidizers .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) to confirm the piperidinyloxy and benzoate moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (≥98% purity) to assess purity, especially for biological studies .
- X-ray crystallography (using SHELX software) for resolving crystal structures, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and multiple cell lines.
- Assay controls : Include positive/negative controls (e.g., known HDAC inhibitors for epigenetic studies) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify trends in bioactivity .
- Mechanistic studies : Use knock-out models or siRNA to isolate target pathways .
Q. What strategies are effective for resolving structural ambiguities in crystallographic studies?
- Methodological Answer :
- Data refinement : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement factors and occupancy rates .
- Twinned data handling : Apply SHELXD/SHELXE for deconvoluting overlapping reflections in macromolecular crystals .
- Complementary techniques : Pair crystallography with DFT calculations (e.g., Gaussian software) to validate bond angles and torsional strain .
Q. How can environmental factors (pH, temperature) impact the compound’s stability in pharmacological assays?
- Methodological Answer :
- pH stability tests : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Piperidine derivatives often degrade under highly acidic/basic conditions .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prolong shelf life .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., HDACs or GPCRs). Validate with MD simulations (NAMD/GROMACS) over 100+ ns trajectories .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with the benzoate ester) using Discovery Studio .
- ADMET prediction : Tools like SwissADME can estimate bioavailability, BBB penetration, and CYP450 interactions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data reported in different studies?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Note that hydrochloride salts often exhibit higher aqueous solubility than free bases .
- Standardization : Report solubility as mg/mL at 25°C ± 2°C, with agitation (e.g., 200 rpm for 24 hours).
- Cross-study comparison : Check for discrepancies in salt forms (e.g., dihydrochloride vs. monohydrochloride) or polymorphic states .
Tables for Key Data
Table 1 : Recommended Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR | DMSO-d6, 400 MHz, δ 7.8–8.2 (aromatic H) | |
| HRMS | ESI+, m/z calc. for C₁₄H₁₈ClNO₃: 283.0978 | |
| HPLC | C18 column, 70:30 MeOH/H₂O, 1.0 mL/min |
Table 2 : Stability Under Environmental Stress
| Condition | Observation (24 hrs) | Reference |
|---|---|---|
| pH 2.0 | 30% degradation | |
| pH 7.4 | <5% degradation | |
| 60°C | Melting point shift (DSC) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
